The Discovery and Development of BSJ-01-175: A Covalent CDK12/13 Inhibitor for Ewing Sarcoma
The Discovery and Development of BSJ-01-175: A Covalent CDK12/13 Inhibitor for Ewing Sarcoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-01-175 is a novel, potent, and selective covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Developed through a structure-activity relationship (SAR) study of THZ531 derivatives, BSJ-01-175 has demonstrated significant preclinical efficacy, particularly in models of Ewing sarcoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BSJ-01-175, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] While cell cycle CDKs have historically been the focus of cancer drug development, transcriptional CDKs, including CDK12 and CDK13, have emerged as promising therapeutic targets.[1] CDK12, in complex with Cyclin K, is a key regulator of transcriptional elongation through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1][2] Notably, CDK12 preferentially regulates the expression of long genes, including a significant number of DNA damage response (DDR) genes such as BRCA1 and BRCA2.[1][3] Inhibition of CDK12 can thus induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[4]
Ewing sarcoma, a rare and aggressive bone and soft tissue cancer primarily affecting children and young adults, is characterized by a chromosomal translocation that results in the EWS-FLI1 fusion oncoprotein.[5][6] This fusion protein acts as an aberrant transcription factor, driving tumorigenesis. Recent studies have revealed a synthetic lethal interaction between the expression of EWS-FLI1 and the inhibition of CDK12, highlighting a potential therapeutic vulnerability.[7]
BSJ-01-175 was developed to exploit this vulnerability. It is a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys1039) in the C-terminal extension of CDK12, providing both high potency and selectivity.[1] This document details the discovery and preclinical evaluation of BSJ-01-175, presenting key data and methodologies for the scientific community.
Discovery and Optimization
BSJ-01-175 was identified through a medicinal chemistry campaign aimed at improving the properties of the initial CDK12/13 covalent inhibitor, THZ531.[1] A focused library of THZ531 analogs was synthesized and screened to elucidate the structure-activity relationship.[1] This effort led to the identification of compounds with improved potency and selectivity. Among these, BSJ-01-175 exhibited the best microsomal stability and was therefore selected for further characterization.[1]
Mechanism of Action
BSJ-01-175 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the covalent inhibition of CDK12 and CDK13.
Covalent Engagement of CDK12/13
BSJ-01-175 was designed as a targeted covalent inhibitor. It forms an irreversible covalent bond with Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1] This covalent modification was confirmed by mass spectrometry, which showed a mass increase of CDK12 consistent with the addition of a single molecule of BSJ-01-175.[1] Subsequent proteolytic digestion and analysis identified Cys1039 as the exclusive site of modification.[1] A 3.0 Å co-crystal structure of BSJ-01-175 in complex with CDK12/CycK provided a structural basis for its selective targeting of Cys1039.[1]
Inhibition of RNA Polymerase II Phosphorylation and Gene Transcription
As a direct consequence of CDK12/13 inhibition, BSJ-01-175 potently inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[3] This leads to the downregulation of CDK12-targeted genes, particularly those involved in the DNA damage response (DDR) pathway, such as BRCA1 and BRCA2.[3][4]
Quantitative Data
In Vitro Potency and Selectivity
BSJ-01-175 demonstrates potent inhibitory activity against its primary targets, CDK12 and CDK13, with significant selectivity over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| CDK12 | 158 |
| CDK13 | 69 |
| CDK2 | >10,000 |
| CDK7 | 8,500 |
| CDK9 | 10,500 |
Table 1: In vitro kinase inhibitory activity of BSJ-01-175.
In Vitro Cellular Activity
In cellular assays, BSJ-01-175 demonstrated potent anti-proliferative activity in Ewing sarcoma cell lines.
| Cell Line | Assay | Endpoint | Value |
| TC71 (Ewing Sarcoma) | Cell Viability | IC50 | Data not publicly available |
| Jurkat (C1039S mutant) | Cell Viability | Fold increase in viability vs WT | 5-fold |
Table 2: Cellular activity of BSJ-01-175.
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profile of BSJ-01-175 was evaluated in mice following intravenous (IV) and intraperitoneal (IP) administration.
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 2 | 0.083 | 280 | 185 | 1.1 | 180 | 1.9 | - |
| IP | 10 | 0.25 | 262 | 340 | 1.5 | - | - | 19 |
Table 3: Pharmacokinetic parameters of BSJ-01-175 in mice.
In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model
BSJ-01-175 demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of Ewing sarcoma (TC71).
| Animal Model | Treatment | Dosing Schedule | Outcome |
| Female nude mice (BALB/c, 7-8 weeks) with TC71 xenografts | BSJ-01-175 (10 mg/kg) | Intraperitoneal, daily for 3 weeks | Significant suppression of tumor growth |
Table 4: In vivo efficacy of BSJ-01-175. (Note: Quantitative tumor volume data is not publicly available).
Experimental Protocols
In Vitro Kinase Assays
Protocol: Radiometric Kinase Assay
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
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Dilute recombinant human CDK12/Cyclin K or CDK13/Cyclin K to the desired concentration in the reaction buffer.
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Prepare a stock solution of the substrate, His-tagged c-Myc (amino acids 17-167), in the reaction buffer.
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Prepare serial dilutions of BSJ-01-175 in DMSO, then further dilute in the reaction buffer.
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Prepare a stock solution of [γ-³³P]ATP.
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Reaction Setup:
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In a 96-well plate, add the diluted enzyme, substrate, and BSJ-01-175 (or DMSO for control).
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Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
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Reaction Initiation and Incubation:
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Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Reaction Termination and Detection:
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Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
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Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
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Measure the amount of incorporated ³³P using a scintillation counter.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of BSJ-01-175 relative to the DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Note: Commercial kits such as ADAPTA or Z'LYTE from Invitrogen can also be used following the manufacturer's instructions.
Confirmation of Covalent Binding by Mass Spectrometry
Protocol: Confirmation of Covalent Binding
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Incubation:
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Incubate recombinant CDK12/Cyclin K complex with a 10-fold molar excess of BSJ-01-175 in an appropriate buffer at room temperature for a defined period (e.g., 1 hour).
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Intact Protein Analysis:
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Analyze the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the intact CDK12 protein.
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Compare the mass of the treated CDK12 with an untreated control to confirm a mass shift corresponding to the molecular weight of BSJ-01-175.
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Proteolytic Digestion:
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Denature and reduce the protein sample.
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Alkylate free cysteines with iodoacetamide.
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Digest the protein with a specific protease, such as GluC.
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Peptide Analysis:
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Analyze the resulting peptide mixture by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or LC-MS/MS.
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Identify the peptide containing the covalent modification by its specific mass-to-charge ratio.
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Site of Modification Identification:
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Perform tandem mass spectrometry (MS/MS) on the modified peptide to fragment it.
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Analyze the fragmentation pattern to pinpoint the exact amino acid residue that is covalently modified, confirming it as Cys1039.
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Mouse Liver Microsomal Stability Assay
Protocol: Microsomal Stability Assay
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Reagent Preparation:
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Prepare a stock solution of BSJ-01-175 in DMSO.
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Prepare a reaction mixture containing mouse liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and MgCl₂.
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Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
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Incubation:
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In a 96-well plate, add the reaction mixture and the BSJ-01-175 solution.
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Pre-warm the plate to 37°C.
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Initiate the reaction by adding the NADPH-regenerating system.
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Time Points and Reaction Quenching:
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
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Sample Processing:
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for analysis.
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LC-MS/MS Analysis:
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Analyze the amount of remaining BSJ-01-175 in each sample using a validated LC-MS/MS method.
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Data Analysis:
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Plot the natural logarithm of the percentage of BSJ-01-175 remaining versus time.
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Determine the elimination rate constant (k) from the slope of the linear regression.
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Calculate the half-life (t₁/₂) as 0.693/k.
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In Vivo Efficacy Study in a PDX Model
Protocol: Ewing Sarcoma PDX Efficacy Study
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Animal Model:
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Use female immunodeficient mice (e.g., BALB/c nude), 7-8 weeks old.
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Tumor Implantation:
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Subcutaneously implant TC71 Ewing sarcoma cells into the flank of each mouse.
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Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
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Treatment Groups:
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Randomize mice into treatment and vehicle control groups.
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Drug Administration:
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Prepare a formulation of BSJ-01-175 for intraperitoneal (IP) injection.
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Administer BSJ-01-175 at 10 mg/kg daily via IP injection for 3 weeks.
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Administer the vehicle to the control group on the same schedule.
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Monitoring:
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Measure tumor volume using calipers at regular intervals (e.g., twice a week).
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Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint and Analysis:
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At the end of the study, euthanize the mice and excise the tumors.
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Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.
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Conclusion
BSJ-01-175 is a promising preclinical candidate that has demonstrated potent and selective covalent inhibition of CDK12/13. Its mechanism of action, involving the suppression of key DDR genes, provides a strong rationale for its development as a therapeutic for Ewing sarcoma and potentially other cancers with similar vulnerabilities. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug developers interested in advancing the understanding and clinical translation of CDK12/13 inhibitors. Further investigation into the in vivo efficacy and safety profile of BSJ-01-175 is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer researchers hit a bullseye with new drug target for Ewing sarcoma - ecancer [ecancer.org]
- 6. Innovative Breakthrough in Ewing Sarcoma Research [nfcr.org]
- 7. EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
